molecular formula C10H11N3O3 B13715612 Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate

Ethyl 5-(1-Methyl-4-pyrazolyl)isoxazole-3-carboxylate

Katalognummer: B13715612
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: AJEWRTDKRUJTQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD08700561 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of MFCD08700561 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability and solubility of the final product.

Industrial Production Methods

Industrial production of MFCD08700561 is designed to be simple and scalable. The process involves the crystallization of the compound in methanesulfonate form, which enhances its solubility and stability, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

MFCD08700561 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert MFCD08700561 into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

MFCD08700561 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific molecular targets.

    Industry: MFCD08700561 is utilized in the production of various industrial products due to its unique properties.

Wirkmechanismus

The mechanism of action of MFCD08700561 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

MFCD08700561 can be compared with other similar compounds, such as those with triazolo ring structures or methanesulfonate forms. Some similar compounds include:

  • Triazolo ring compounds
  • Methanesulfonate derivatives

Uniqueness

What sets MFCD08700561 apart from these similar compounds is its unique combination of stability, solubility, and reactivity. These properties make it particularly valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H11N3O3

Molekulargewicht

221.21 g/mol

IUPAC-Name

ethyl 5-(1-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-3-15-10(14)8-4-9(16-12-8)7-5-11-13(2)6-7/h4-6H,3H2,1-2H3

InChI-Schlüssel

AJEWRTDKRUJTQL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NOC(=C1)C2=CN(N=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.